

# Downloading Compound Libraries from ZINC: Application Notes and Protocols

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## Compound of Interest

Compound Name: ZINC

Cat. No.: B3047490

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## Introduction

**ZINC** is a free and comprehensive database of commercially available compounds for virtual screening and drug discovery.<sup>[1][2][3][4]</sup> Developed and maintained by the Irwin and Shoichet laboratories at the University of California, San Francisco (UCSF), **ZINC** contains billions of compounds in ready-to-dock 3D formats, making it an invaluable resource for researchers.<sup>[2][5][6]</sup> This document provides detailed application notes and protocols for effectively downloading compound libraries from the **ZINC** database.

## Data Presentation: ZINC Database Overview

The latest version, **ZINC-22**, offers an unprecedented scale of chemical space for exploration.<sup>[5][6]</sup> The database is organized into subsets and tranches to facilitate manageable downloads.

Database Metric	ZINC-22 Statistics	Description
Total 2D Compounds	~37+ Billion	The total number of unique chemical structures available in 2D format. <a href="#">[6]</a> <a href="#">[7]</a>
Total 3D Compounds	~4.5+ Billion	Compounds with pre-calculated 3D conformations, ready for docking. <a href="#">[6]</a> <a href="#">[7]</a>
Bemis-Murcko Scaffolds	~680+ Million	Represents the core molecular frameworks within the database, indicating chemical diversity. <a href="#">[5]</a> <a href="#">[7]</a>
Data Storage Size	Petabyte-scale	The vast size of the database necessitates efficient download strategies. <a href="#">[7]</a>

## Available Compound Subsets

**ZINC** provides pre-defined subsets based on physicochemical properties, which are useful for various stages of drug discovery.

Subset	Description	Typical Physicochemical Properties
Drug-Like	Compounds that adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[1]	Molecular Weight (MW) $\leq$ 500 Da, LogP $\leq$ 5, H-bond donors $\leq$ 5, H-bond acceptors $\leq$ 10.
Lead-Like	Smaller and less complex molecules than drug-like compounds, suitable for lead optimization.[1][8]	MW: 250-350 Da, LogP $\leq$ 3.5, Rotatable Bonds $\leq$ 7.
Fragment-Like	Small molecules used in fragment-based drug discovery.[1]	MW < 250 Da, LogP < 3, fewer complex features.
In-Stock	Compounds that are readily available from vendors for quick delivery.[9]	N/A
Make-on-Demand	Compounds that can be synthesized by vendors upon request, offering a vast chemical space.[8]	N/A

## Common File Formats for Download

**ZINC** offers a variety of file formats to support different computational chemistry software.

File Format	Description
SMILES (.smi)	A 2D representation of a molecule using a string of characters. It is a compact format but lacks 3D coordinate information.[1][10]
SDF (.sdf)	Structure-Data File, a common format for storing multiple 2D or 3D structures and associated data.[1][10]
MOL2 (.mol2)	A 3D file format that includes atomic coordinates and partial charges, commonly used in docking programs.[1][10]
PDBQT (.pdbqt)	A modified PDB format used by AutoDock Vina and related software, which includes atom types and partial charges.[11]
Flexibase (.db2)	A format used by the DOCK docking program.[1]

## Application Note 1: Downloading Subsets via the ZINC Web Interface

The **ZINC** web interface provides a user-friendly way to browse, filter, and download smaller, customized subsets of compounds. The "Tranches" browser is a powerful tool for selecting compounds based on physicochemical properties like molecular weight and LogP.[2][12]

### Experimental Protocol: Web-Based Download

- Navigate to the **ZINC** Tranches Browser: Open a web browser and go to the **ZINC-22** website (e.g., [zinc20.docking.org](http://zinc20.docking.org) or [cartblanche22.docking.org](http://cartblanche22.docking.org)).[3][6][11]
- Select 2D or 3D Representations: Choose whether you need 2D structures (for similarity searching, etc.) or 3D structures (for docking).
- Define Physicochemical Property Ranges: Use the interactive grid to select your desired ranges for molecular weight and LogP. You can also use the predefined sets like "lead-like" or "fragment-like" from the dropdown menu.[6]

- Apply Additional Filters: Further refine your selection using filters for reactivity, purchasability, pH, and charge.[\[9\]](#)[\[12\]](#)
- Initiate the Download: Once you have defined your subset, click the download button.
- Choose File Format and Download Method: In the download pop-up window, select your desired file format (e.g., SDF, MOL2). You can then download the files directly through your browser or opt to generate a download script.[\[11\]](#)

Caption: Workflow for downloading compound libraries via the **ZINC** web interface.

## Application Note 2: Bulk Downloading of Compound Libraries Using Scripts

For downloading large compound libraries or entire tranches, using the command-line scripts provided by **ZINC** is the most efficient method.[\[13\]](#)[\[14\]](#) This approach is more robust for large files and can be automated.

### Experimental Protocol: Command-Line Download

- Generate the Download Script: Follow steps 1-5 from the "Web-Based Download" protocol. In the download pop-up window, instead of downloading directly, select the desired script type (e.g., wget, curl, or PowerShell). This will download a shell script (.sh), a batch file (.bat), or a PowerShell script (.ps1).[\[11\]](#)[\[14\]](#)
- Prepare Your System (if necessary):
  - Windows: If you are using a wget or curl script, you may need to install the respective program. For PowerShell scripts, no additional software is typically needed.[\[13\]](#)[\[15\]](#)
  - Linux/macOS: wget and curl are usually pre-installed.
- Execute the Script:
  - Linux/macOS:
    1. Open a terminal.

2. Navigate to the directory where you saved the script.
  3. Make the script executable: `chmod +x your_script_name.sh`[13]
  4. Run the script: `./your_script_name.sh`[13]
- Windows:
    1. Open a Command Prompt or PowerShell terminal.
    2. Navigate to the directory where you saved the script.
    3. Run the script: `your_script_name.bat` or `./your_script_name.ps1`[11][13]
  - Monitor the Download: The script will download the compound library in multiple smaller, compressed files (.gz).[13]
  - Decompress and Combine Files (Optional):
    - After the download is complete, you can decompress the files using `gunzip *.gz`[13]
    - To combine the individual files into a single library file, you can use the `cat` command: `cat *.sdf > combined_library.sdf`[13]

Caption: Workflow for bulk downloading of compound libraries using command-line scripts.

## Concluding Remarks

The **ZINC** database is an essential tool for modern drug discovery, providing access to a vast and diverse collection of chemical compounds. By following the protocols outlined in these application notes, researchers can efficiently download relevant compound libraries tailored to their specific virtual screening and computational chemistry needs. For the most up-to-date information and advanced querying options, users are encouraged to consult the official **ZINC** documentation and tutorials.

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